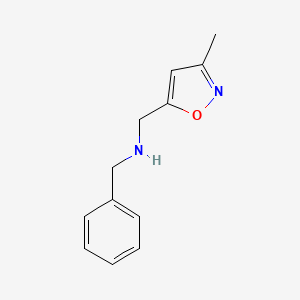

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine

説明

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine is a secondary amine featuring a benzyl group attached to a methanamine backbone, which is further substituted with a 3-methylisoxazol-5-yl moiety. This compound is notable for its structural hybridity, combining an aromatic benzyl group with a heterocyclic isoxazole ring. While the compound was listed as discontinued in commercial catalogs (e.g., CymitQuimica), its synthesis and characterization data remain relevant for comparative studies with structurally analogous molecules .

特性

IUPAC Name |

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-7-12(15-14-10)9-13-8-11-5-3-2-4-6-11/h2-7,13H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMCQEQXYXBUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697847 | |

| Record name | N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43214-86-4 | |

| Record name | N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis typically follows a two-stage approach:

The key is to efficiently construct the 3-methylisoxazol-5-yl core and then perform selective N-benzylation or reductive amination to obtain the target compound.

Isoxazole Ring Construction

Cycloaddition Approach

One of the most common methods to prepare the isoxazole ring involves a [3+2] cycloaddition reaction between nitrile oxides and alkynes or other dipolarophiles. This method provides regioselective access to substituted isoxazoles.

- Precursors: 3-methyl-5-isoxazolecarbonitrile or related nitrile oxides.

- Reaction conditions: Typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures below 80°C to optimize yield.

- Catalysts: Sometimes metal catalysts such as Pd/C are used for subsequent functionalization steps but the cycloaddition itself can be metal-free.

Base-Catalyzed Condensation

Another synthetic route involves base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water, leading to the formation of the isoxazole ring system.

Functionalization to N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine

化学反応の分析

Types of Reactions

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The benzyl group or the isoxazole ring can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazole compounds .

科学的研究の応用

Medicinal Chemistry

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing isoxazole rings exhibit antimicrobial properties. For instance, derivatives of this compound have shown activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. A study demonstrated that modifications to the isoxazole moiety can enhance antibacterial potency, suggesting that this compound could be used in developing new antibiotics .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression and anxiety .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, facilitating the development of more complex molecules.

Reaction Mechanisms

The compound can participate in several types of reactions:

- Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki or Heck coupling, which are essential for synthesizing complex organic compounds .

Development of Antibacterial Agents

A notable study involved synthesizing a series of isoxazole derivatives based on this compound. These compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness. The results indicated that specific structural modifications significantly enhanced antibacterial activity, paving the way for new therapeutic agents .

Neuroactive Compounds

In neuropharmacological research, derivatives of this compound were evaluated for their effects on serotonin receptors. The findings suggested that certain analogs exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating mood disorders .

作用機序

The mechanism of action of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

Compound 7a: 2-(1-Benzyl-1H-tetrazol-5-yl)-2-(benzylamino)ethan-1-ol

- Structure: Contains a tetrazole ring (N-rich heterocycle) instead of isoxazole, with an ethanol backbone.

- Synthesis : Synthesized via Procedure A (60% yield), characterized by NMR and MS (m/z 310.27) .

Compound 7b: N-Benzyl-1-(1-benzyl-1H-tetrazol-5-yl)-1-(1H-pyrrol-2-yl)methanamine

- Structure : Combines tetrazole and pyrrole rings, increasing aromaticity and steric bulk.

- Synthesis : Higher yield (74%) than 7a, suggesting better synthetic accessibility for pyrrole-containing derivatives .

- Key Differences : The dual heterocyclic system may broaden biological activity but complicate pharmacokinetics.

1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine

- Structure : Features an imidazole ring protected by a trityl group, attached to a benzylamine scaffold.

Functional Analogues with Bioactive Substituents

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

- Structure : Substitutes isoxazole with a benzimidazole ring and a 4-chlorophenyl group.

- Key Differences : The chlorophenyl group introduces electron-withdrawing effects, altering electronic properties compared to the electron-donating methylisoxazole in the target compound .

(2S,4R)-N-(4-(1H-Pyrrol-3-yl)benzyl)-4-hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide

- Structure : Shares the 3-methylisoxazol-5-yl group but incorporates a pyrrolidine-carboxamide scaffold.

- Synthesis : Prepared via EDC/HOBt coupling, highlighting compatibility of the isoxazole moiety in peptide-mimetic drug design .

- Key Differences : The extended peptidomimetic structure suggests applications in enzyme inhibition, diverging from the simpler methanamine backbone of the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Compounds with isoxazole or tetrazole rings show moderate-to-high yields (60–74%), but the target compound’s discontinued status suggests unresolved synthetic or stability challenges .

- Electronic Properties : The methylisoxazole group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing chlorophenyl or nitrogen-rich tetrazole groups in analogues .

- Biological Relevance : While the target compound lacks direct bioactivity data, its structural analogues demonstrate applications in agriculture, metal coordination, and enzyme inhibition, underscoring the versatility of benzylamine-heterocycle hybrids .

生物活性

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzyl group and a 3-methylisoxazole moiety, contributing to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylisoxazole with benzylamine under controlled conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Activity

Research has shown that compounds containing isoxazole rings exhibit significant antimicrobial properties. In one study, derivatives of isoxazole were evaluated for their antibacterial activity against various strains of bacteria. The findings indicated that several derivatives exhibited promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 - 20 | 32 µg/mL |

| Standard Drug (Ciprofloxacin) | 25 - 30 | 8 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, in studies involving breast cancer cell lines (MDA-MB-231), the compound showed significant inhibition of cell proliferation at concentrations as low as 10 µM, with enhanced caspase-3 activity indicating apoptosis induction .

| Concentration (µM) | % Cell Viability | Caspase-3 Activity (fold increase) |

|---|---|---|

| 1 | 85 | 1.2 |

| 10 | 50 | 1.5 |

| 20 | 30 | 2.0 |

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the isoxazole ring may enhance its binding affinity to these targets, potentially leading to altered cellular responses.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of isoxazole derivatives, including this compound, revealed that it exhibited notable antibacterial activity comparable to established antibiotics .

- Cancer Cell Apoptosis : Another investigation into its anticancer properties highlighted that this compound could effectively induce apoptosis in MDA-MB-231 cells through caspase activation, marking it as a potential candidate for further development in cancer therapeutics .

Q & A

Basic: What are the common synthetic routes for N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine?

Answer:

The synthesis typically involves a reductive amination strategy. A key intermediate, 3-methylisoxazole-5-carboxaldehyde, is condensed with benzylamine under catalytic conditions (e.g., NaBH₃CN or H₂/Pd-C) to yield the target compound. Alternative routes may include:

- Step 1: Reaction of 3-methyl-5-isoxazolecarboxaldehyde with benzylamine in a polar aprotic solvent (e.g., THF) at reflux .

- Step 2: Reduction of the imine intermediate using sodium borohydride or catalytic hydrogenation .

- Step 3: Isolation and purification via recrystallization or column chromatography.

Critical Considerations:

- Purity: Ensure anhydrous conditions to avoid hydrolysis of the isoxazole ring.

- Characterization: Confirm success via -NMR (e.g., δ 3.8–4.2 ppm for benzylic CH₂) and HRMS (exact mass: 216.1362 g/mol) .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Key analytical techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。